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Compound of Interest

Compound Name: Dpc 083

CAS No.: 214287-99-7

Cat. No.: B1667219

Get Quote

Status: Active Research Compound Class: Second-Generation Non-Nucleoside Reverse

Transcriptase Inhibitor (NNRTI) Target Audience: PK/PD Scientists, Virologists, and Preclinical

Researchers.

Module 1: Compound Profile & Metabolic Logic
The Pharmacokinetic Baseline
DPC 083 (BMS-561390) is a quinazolinone-based NNRTI designed to target wild-type and

K103N-resistant HIV-1 strains.[1] For researchers designing combination protocols,

understanding the metabolic bottleneck is critical.

Primary Metabolic Pathway: Oxidative metabolism via CYP3A4.

Physicochemical Constraint: DPC 083 is a weak base with pH-dependent solubility.[2] It

exhibits poor aqueous solubility at neutral pH, relying on gastric acidity for solubilization.

Interaction Potential: As a CYP3A4 substrate, its plasma exposure (AUC) is highly

susceptible to modulation by co-administered perpetrators (inducers/inhibitors).[3]
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Mechanistic Interaction Diagram
The following diagram illustrates the critical control points where DPC 083 exposure is

modulated.
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Figure 1: Mechanistic pathway of DPC 083 disposition showing three critical failure points: pH-

dependent solubility, enzymatic induction, and enzymatic inhibition.[4]

Module 2: Troubleshooting Dose Adjustments
Scenario A: Co-administration with CYP3A4 Inducers
Common Agents: Rifampin, Carbamazepine, Phenobarbital. The Issue: Inducers upregulate

CYP3A4 expression via PXR activation. This accelerates DPC 083 clearance, leading to sub-

therapeutic trough concentrations (
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) and potential viral breakthrough/resistance selection.

Adjustment Protocol:

Baseline Assumption: Rifampin can reduce NNRTI AUC by 30–80%.

Dose Escalation: In preclinical models (e.g., rhesus macaques), a dose increase of 100% to

200% is often required to maintain the target

.

Verification: Do not rely on linear scaling. Inducers often exhibit a "ceiling effect" on enzyme

expression. You must perform a bridging PK study (see Module 3).

Scenario B: Co-administration with CYP3A4 Inhibitors
Common Agents: Ritonavir, Ketoconazole, Cobicistat. The Issue: Potent inhibition blocks

clearance, causing DPC 083 accumulation. While NNRTIs generally have a wide therapeutic

index, excessive accumulation raises the risk of off-target toxicity (e.g., QTc prolongation or

hepatotoxicity).

Adjustment Protocol:

Dose Reduction: Reduce DPC 083 dose by 50–75% initially.

Monitoring: Monitor for CNS side effects (common with quinazolinone NNRTIs) and

transaminase elevations.

Scenario C: Co-administration with pH Modifiers
Common Agents: Omeprazole (PPIs), Famotidine (H2 blockers), Antacids. The Issue: DPC 083
requires an acidic environment for dissolution. Elevated gastric pH causes the drug to

precipitate in the GI tract, drastically reducing

and AUC regardless of metabolic status.

Adjustment Protocol:

Temporal Separation: Administer DPC 083 2 hours before or 4 hours after antacids.
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Contraindication: Co-administration with PPIs (Omeprazole) is generally not recommended

as temporal separation is insufficient due to prolonged acid suppression.

Formulation Workaround: If acid suppression is unavoidable in your animal model, switch to

an acidified vehicle (e.g., PEG400/Citric Acid) or a lipid-based formulation to bypass the

dissolution step.

Module 3: Validation Protocols
Protocol 3.1: In Vitro Microsomal Stability Bridging
Use this assay to predict the magnitude of dose adjustment required before moving to in vivo

studies.

Materials:

Pooled Human/Animal Liver Microsomes (HLM/ALM).

NADPH Regenerating System.

Test Compound: DPC 083 (1 µM).

Perpetrator Drug (at varying concentrations).[3][5][6][7]

Workflow:

Incubation: Incubate DPC 083 (1 µM) with microsomes (0.5 mg/mL) at 37°C.

Co-incubation: Run parallel wells with the perpetrator drug (e.g., Ketoconazole at IC50

concentrations).

Sampling: Quench aliquots at 0, 5, 15, 30, and 60 minutes using ice-cold acetonitrile

containing internal standard.

Analysis: LC-MS/MS quantification of DPC 083 depletion.

Calculation: Determine Intrinsic Clearance (

).
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Compare

vs

.

Prediction: If

decreases by 50%, expect a ~2-fold increase in AUC in vivo.

Protocol 3.2: In Vivo PK Bridging (Rodent/Primate)
Use this protocol to validate the dose adjustment.

Step 1: Establish Baseline (Arm A)

Administer DPC 083 (e.g., 10 mg/kg PO) to n=3 animals.

Collect plasma at 0.25, 0.5, 1, 2, 4, 8, 24h.

Calculate

.

Step 2: Induction/Inhibition Phase (Arm B)

Pre-treat animals with the perpetrator (e.g., Rifampin) for 3–5 days to ensure enzyme

turnover (induction) or steady-state (inhibition).

Administer DPC 083 (same dose).[8]

Collect PK profile.[2][8][9][10][11]

Step 3: Adjustment Calculation

Calculate the Interaction Ratio (

):

New Dose =
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Example: If Rifampin reduces AUC to 0.4 (40%) of baseline,

. New Dose =

mg/kg.

Module 4: Reference Data & FAQs
Estimated Interaction Magnitude (Class Effect)
Based on quinazolinone NNRTI class data (e.g., Efavirenz) and CYP3A4 biology.

Perpetrator Class Specific Drug
Effect on DPC 083
Exposure

Recommended
Action

Strong CYP3A4

Inducer
Rifampin

AUC

30–80%

Avoid or Increase

Dose 2-3x

Moderate CYP3A4

Inducer
Efavirenz

AUC

15–40%

Monitor

; Mild Increase

Strong CYP3A4

Inhibitor
Ritonavir

AUC

>100%

Decrease Dose 50–

75%

Gastric pH Modifier Omeprazole
AUC

40–60%

Contraindicated

(Solubility failure)

Frequently Asked Questions
Q: Can I use DPC 083 in a mouse model receiving Ritonavir-boosted Protease Inhibitors? A:

Yes, but you must lower the DPC 083 dose. Ritonavir is a mechanism-based inhibitor of murine

Cyp3a. Without reduction, you risk supratherapeutic levels that may confound your toxicity

data. Start with 50% of the standard efficacy dose.

Q: Does DPC 083 induce its own metabolism (auto-induction)? A: Many NNRTIs (like Efavirenz

and Nevirapine) are auto-inducers. In long-term efficacy studies (>14 days), you should collect
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trough samples at Day 1 and Day 14. If Day 14 levels are significantly lower, DPC 083 is auto-

inducing, and you may need to titrate the dose upward to maintain viral suppression.

Q: My DPC 083 formulation is precipitating in the dosing syringe. What should I do? A: DPC
083 is poorly soluble.[2][12] Avoid simple aqueous suspensions. Use a vehicle containing 10%

Ethanol / 40% PEG400 / 50% Water or a cyclodextrin-based vehicle (e.g., 20% HP-

-CD) to ensure consistent dosing.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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